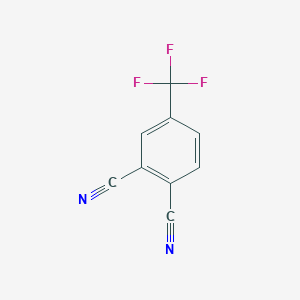

4-(Trifluoromethyl)phthalonitrile

Description

Structure

3D Structure

Properties

IUPAC Name |

4-(trifluoromethyl)benzene-1,2-dicarbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H3F3N2/c10-9(11,12)8-2-1-6(4-13)7(3-8)5-14/h1-3H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJEIRAZFJSKHFE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(F)(F)F)C#N)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H3F3N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701252538 | |

| Record name | 4-(Trifluoromethyl)-1,2-benzenedicarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701252538 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1483-45-0 | |

| Record name | 4-(Trifluoromethyl)-1,2-benzenedicarbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1483-45-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(Trifluoromethyl)-1,2-benzenedicarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701252538 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 Trifluoromethyl Phthalonitrile and Its Functionalized Analogues

Precursor Synthesis Routes to Key Intermediates

The efficient synthesis of 4-(trifluoromethyl)phthalonitrile often begins with the preparation of activated phthalonitrile (B49051) precursors. These intermediates are crucial for introducing the trifluoromethyl group and other functionalities onto the phthalonitrile scaffold.

Synthesis of 4-Nitrophthalonitrile (B195368) and Related Activated Phthalonitriles

4-Nitrophthalonitrile is a widely used precursor in the synthesis of various substituted phthalonitriles. nih.gov Its preparation can be achieved through several routes, often starting from more readily available materials like phthalic anhydride (B1165640) or phthalimide (B116566).

One common method involves the nitration of phthalimide, followed by subsequent chemical transformations. For instance, phthalic anhydride can be reacted with urea (B33335) to form phthalimide. google.compatsnap.com The phthalimide is then nitrated using a mixture of concentrated sulfuric acid and fuming nitric acid to yield 4-nitrophthalimide (B147348). patsnap.com Finally, treatment with ammonia (B1221849) water can convert the 4-nitrophthalimide to 4-nitrophthalonitrile. patsnap.com

Another approach starts with 4-nitrophthalamide, which can be dehydrated to form 4-nitrophthalonitrile. chemicalbook.comchemicalbook.com This dehydration is often carried out using a dehydrating agent like thionyl chloride in a suitable solvent such as N,N-dimethylformamide (DMF). chemicalbook.comchemicalbook.com The reaction is typically performed at low temperatures to control its exothermicity. chemicalbook.comchemicalbook.com

A multi-step process starting from phthalic anhydride has also been described, involving acylation with urea to form phthalimide, followed by nitration to 4-nitrophthalimide, and then oxidative ammonolysis to 4-nitrophthalamide, which is finally condensed with thionyl chloride to give 4-nitrophthalonitrile. google.com

More direct, one-step methods are also being explored to improve efficiency and reduce waste. One such method involves the gas-phase ammoxidation of 4-nitro-o-xylene in the presence of a catalyst. nus.edu.sg Another innovative approach describes a one-step synthesis of phthalonitrile from phthalic anhydride, ammonia, and air using a multicomponent catalyst. google.com

The table below summarizes some of the reported yields and conditions for the synthesis of 4-nitrophthalonitrile.

| Starting Material | Reagents and Conditions | Yield | Reference |

| 4-Nitrophthalamide | Thionyl chloride, N,N-dimethylformamide, <5°C, 18h | 89% | chemicalbook.com |

| 4-Nitrophthalamide | Thionyl chloride, N,N-dimethylformamide, 0°C to room temperature | 90% | chemicalbook.com |

| Phthalic anhydride | Urea, then H₂SO₄/fuming HNO₃, then NH₃·H₂O | Not specified | patsnap.com |

| 4-Nitro-o-xylene | Ammonia, air, catalyst, 400°C | Not specified | nus.edu.sg |

Derivatization Strategies for this compound

Once an activated precursor like 4-nitrophthalonitrile is obtained, various strategies can be employed to introduce the trifluoromethyl group and other desired functionalities.

Nucleophilic Aromatic Substitution (SNAr) Reactions for Introducing Trifluoromethylated Moieties

Nucleophilic aromatic substitution (SNAr) is a powerful tool for introducing nucleophiles onto an aromatic ring that is activated by electron-withdrawing groups, such as the nitro group in 4-nitrophthalonitrile. youtube.comyoutube.com This reaction proceeds through a two-step addition-elimination mechanism, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. youtube.com

In the context of synthesizing trifluoromethylated phthalonitriles, a suitable trifluoromethyl-containing nucleophile would be required to displace the nitro group from 4-nitrophthalonitrile. While direct nucleophilic trifluoromethylation is challenging, SNAr reactions are commonly used to introduce other substituents which can then be further modified. For example, a phenoxide nucleophile can displace the nitro group, and if the phenoxide itself contains a trifluoromethyl group, this provides a route to the desired product. nih.gov

The efficiency of SNAr reactions is highly dependent on the nature of the substrate, the nucleophile, the leaving group, and the reaction conditions. Polyfluoroarenes, for instance, readily undergo SNAr due to the high electronegativity of fluorine atoms. nih.gov

A study on the synthesis of a pyranine-substituted phthalonitrile derivative utilized the SNAr reaction of 4-nitrophthalonitrile with a hydroxyl-substituted pyranine (B1669890) in a basic medium, where the nitro group was eliminated. nih.gov This highlights the utility of the nitro group as a good leaving group in SNAr reactions on phthalonitrile systems.

Palladium-Catalyzed Cross-Coupling Reactions for Trifluoromethylated Phthalonitriles

Palladium-catalyzed cross-coupling reactions have become indispensable tools in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. youtube.comyoutube.comlibretexts.org These reactions offer a versatile approach to introduce a wide variety of functional groups, including trifluoromethyl groups, onto aromatic rings.

Reactions like the Suzuki-Miyaura coupling, which typically involves an organoboron compound and an organic halide, can be adapted for the synthesis of trifluoromethylated phthalonitriles. libretexts.org For instance, a phthalonitrile bearing a halogen (e.g., bromine or iodine) or a triflate group can be coupled with a trifluoromethyl-containing boronic acid or its ester in the presence of a palladium catalyst and a base. The general order of reactivity for the leaving group is I > Br > OTf >> Cl. libretexts.org

A patent describes the preparation of 4-trifluoromethyl benzonitrile (B105546) from 4-trifluoromethyl chlorobenzene (B131634) and potassium ferrocyanide using a palladium acetate (B1210297) catalyst with a specific phosphine (B1218219) ligand. google.com While this example is for a benzonitrile, the principle can be extended to phthalonitrile systems.

The catalytic cycle for these reactions generally involves three key steps: oxidative addition of the organic halide to the Pd(0) catalyst, transmetalation with the organometallic reagent, and reductive elimination to form the desired product and regenerate the Pd(0) catalyst. youtube.com

Approaches for Perfluoroalkyl Substituent Incorporation

The introduction of perfluoroalkyl groups, including the trifluoromethyl group, can significantly alter the electronic properties and stability of phthalonitriles and the resulting phthalocyanines.

One direct method for incorporating perfluoroalkyl groups involves the reaction of a polyfluorinated phthalonitrile with a perfluoroalkene in the presence of a fluoride (B91410) source. For example, 3,4,5,6-tetrafluorophthalonitrile can react with perfluoropropene in the presence of cesium fluoride to yield 3,6-bis(perfluoroisopropyl)-4,5-difluorophthalonitrile. researchgate.net

Another strategy involves the use of perfluoroalkyl organometallic reagents. These reagents can be added to suitable electrophilic sites on the phthalonitrile ring or a precursor molecule. For instance, perfluoroalkyl lithium or Grignard reagents can be used to introduce perfluoroalkyl chains onto various organic scaffolds. nih.gov

Synthesis of Phthalocyanine (B1677752) Macrocycles from this compound Precursors

The primary application of this compound and its analogs is as precursors for the synthesis of phthalocyanines (Pcs). Phthalocyanines are large, aromatic macrocycles that can chelate a wide variety of metal ions in their central cavity. aalto.fi

The synthesis of phthalocyanines typically involves the cyclotetramerization of a phthalonitrile derivative. This reaction is often carried out in a high-boiling solvent such as dimethylaminoethanol (B1669961) (DMAE) or in the presence of a strong base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU). aalto.fi The presence of a metal salt (e.g., ZnCl₂, CoCl₂, CuCl₂) in the reaction mixture leads to the formation of the corresponding metallophthalocyanine. researchgate.net

Recent research has focused on developing greener, more sustainable methods for phthalocyanine synthesis. One such approach is the use of solid-state synthesis by ball-milling and aging, which significantly reduces the amount of solvent required. aalto.fi This method has been successfully applied to the synthesis of tetra-nitro-substituted phthalocyanine from 4-nitrophthalonitrile. aalto.fi

The properties of the resulting phthalocyanine are directly influenced by the substituents on the peripheral positions of the macrocycle. Trifluoromethyl groups, being strongly electron-withdrawing, can significantly impact the electronic absorption spectra, redox potentials, and solubility of the phthalocyanine.

The table below provides a general overview of the synthesis of phthalocyanines from substituted phthalonitriles.

| Phthalonitrile Precursor | Reaction Conditions | Product | Reference |

| 4-tert-Butylphthalonitrile | Metal salt, DMAE, heat | Tetra-tert-butylphthalocyanine | aalto.fi |

| 4-Nitrophthalonitrile | Metal salt, solid-state (ball-milling) | Tetra-nitrophthalocyanine | aalto.fi |

| 4-(5-(diethylamino)-2-formylphenoxy)phthalonitrile | Metal salts | Aldehyde-substituted phthalocyanines | researchgate.net |

Cyclotetramerization Pathways for Metal-Free Phthalocyanines

The synthesis of metal-free phthalocyanines (H₂Pcs) from this compound is a cornerstone of phthalocyanine chemistry, providing a platform for further metalation and functionalization. The primary method for achieving this is through the cyclotetramerization of the phthalonitrile precursor in the absence of a metal salt.

One common approach involves heating the substituted phthalonitrile in a high-boiling point solvent, such as pentanol (B124592) or quinoline, with a strong, non-nucleophilic organic base. researchgate.netrsc.orgresearchgate.net 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) is a frequently employed base that acts as a catalyst, facilitating the ring-forming condensation reaction. researchgate.netrsc.org The general mechanism involves the base-catalyzed formation of an intermediate that initiates the tetramerization cascade, ultimately leading to the formation of the metal-free phthalocyanine macrocycle. researchgate.net

Another effective, albeit indirect, pathway to metal-free phthalocyanines is the template-assisted synthesis followed by demetalation. rsc.orguzh.chresearchgate.netrsc.org In this two-step method, the this compound is first cyclotetramerized in the presence of a metal salt, typically a zinc(II) salt, which templates the formation of the macrocycle with high efficiency. uzh.chresearchgate.net The resulting zinc phthalocyanine is then subjected to a demetalation process, commonly by treatment with a strong acid, to remove the central zinc ion and yield the desired metal-free phthalocyanine. uzh.chrsc.org This method can offer higher yields and cleaner products compared to direct synthesis. researchgate.net

Table 1: General Conditions for Metal-Free Phthalocyanine Synthesis

| Method | Precursor | Reagents/Conditions | Product | Reference |

|---|---|---|---|---|

| Direct Synthesis | Substituted Phthalonitrile | DBU, n-pentanol, heat | Metal-Free Phthalocyanine | researchgate.net |

Metallophthalocyanine Synthesis via Direct Cyclotetramerization with Metal Salts

The direct cyclotetramerization of this compound with various metal salts is the most straightforward method for producing metallophthalocyanines (MPcs). This process involves heating the phthalonitrile precursor with a metal salt, often in a high-boiling solvent or, in some cases, under solvent-free conditions. The choice of metal salt and reaction conditions influences the reaction yield and the properties of the final product.

The synthesis generally involves a 4:1 molar ratio of the phthalonitrile derivative to the metal salt. Urea is sometimes added to the reaction mixture, particularly when starting from phthalic anhydrides, to act as a source of ammonia and facilitate the formation of the isoindole intermediates. researchgate.net

Synthesis with Specific Metals:

Zinc (Zn): Zinc(II) phthalocyanines bearing trifluoromethyl substituents have been synthesized by the cyclotetramerization of the corresponding phthalonitrile derivatives with a zinc salt, such as zinc(II) acetate. researchgate.netiaea.org These reactions are typically carried out in high-boiling solvents like DMF or pentanol.

Cobalt (Co): Cobalt(II) phthalocyanines functionalized with trifluoromethyl groups, such as tetrakis(3-trifluoromethylphenoxy)phthalocyaninato cobalt(II), are synthesized by reacting the corresponding phthalonitrile with a cobalt salt like cobalt(II) chloride in a suitable solvent. researchgate.netnih.govcapes.gov.brresearchgate.netsigmaaldrich.com

Copper (Cu): Copper(II) phthalocyanines with trifluoromethyl-containing substituents are prepared through the template cyclotetramerization of the phthalonitrile precursor with a copper salt, such as copper(II) chloride. rsc.org

Palladium (Pd), Manganese (Mn), Indium (In), Nickel (Ni), Lutetium (Lu): The synthesis of phthalocyanines containing these metals follows the same general principle of cyclotetramerization of a substituted phthalonitrile in the presence of the respective metal salt (e.g., NiCl₂, MnCl₂, InCl₃, Lu(OAc)₃). researchgate.netresearchgate.nettubitak.gov.trnih.govresearchgate.net While specific examples for every metal with this compound are not always detailed, the methodology is broadly applicable. For instance, non-peripheral octa-substituted metallophthalocyanines containing Ni(II) have been successfully synthesized. tubitak.gov.trnih.gov

Table 2: Examples of Metallophthalocyanine Synthesis from Trifluoromethyl-Substituted Phthalonitriles

| Metal | Precursor Example | Metal Salt | Solvent/Conditions | Product | Reference |

|---|---|---|---|---|---|

| Co | 3-(4-trifluoromethylbenzyloxy)phthalonitrile | CoCl₂ | DMAE, DBU, heat | Co(II) Phthalocyanine | researchgate.net |

| Zn | 4-(trifluoromethoxy)phenoxy-substituted phthalonitrile | Zn(OAc)₂ | n-pentanol, DBU, heat | Zn(II) Phthalocyanine | researchgate.net |

| Cu | 3-(4-(trifluoromethylthio)phenoxy)phthalonitrile | CuCl₂ | n-hexanol, DBU, heat | Cu(II) Phthalocyanine | rsc.org |

| Ni | 3,6-bis(3-hydroxypropylthio)phthalonitrile | NiCl₂ | n-pentanol, DBU, heat | Ni(II) Phthalocyanine | tubitak.gov.tr |

Tailored Synthesis of Substituted Metallophthalocyanine Isomers

The substitution pattern on the phthalocyanine macrocycle significantly affects its physical and chemical properties. Using monosubstituted phthalonitriles like this compound in a cyclotetramerization reaction typically results in a statistical mixture of four constitutional isomers (C₄ₕ, D₂ₕ, C₂ᵥ, and Cₛ). Separating these isomers is often challenging. Therefore, tailored synthetic strategies are employed to produce specific isomers, such as peripherally or non-peripherally substituted tetra- or octa-substituted phthalocyanines.

Tetra-substituted Isomers: Synthesizing a single isomer of a tetra-substituted phthalocyanine is difficult from a 4-substituted precursor. The product is almost always a mixture, although the statistical ratio can sometimes be influenced by reaction conditions. researchgate.net

Octa-substituted Isomers: To create well-defined, single-isomer octa-substituted phthalocyanines, disubstituted phthalonitrile precursors are required. researchgate.netnih.govmdpi.com

Peripheral Substitution: Using a 4,5-disubstituted phthalonitrile precursor leads to the formation of peripherally substituted 2,3,9,10,16,17,23,24-octakis-substituted phthalocyanines. mdpi.com

Non-peripheral Substitution: Conversely, starting with a 3,6-disubstituted phthalonitrile results in non-peripherally substituted 1,4,8,11,15,18,22,25-octakis-substituted phthalocyanines. tubitak.gov.trnih.govnih.govmdpi.com These isomers often exhibit red-shifted Q-band absorption and different aggregation properties compared to their peripheral counterparts. nih.govmdpi.com

The synthesis of these octa-substituted phthalocyanines follows the general cyclotetramerization procedures, either via direct reaction with a metal salt or through a metal-free route followed by metal insertion. researchgate.netnih.gov

Table 3: Precursors for Specific Phthalocyanine Isomers

| Desired Isomer | Precursor Type | Resulting Substitution Pattern | Reference |

|---|---|---|---|

| Peripheral Octa-substituted | 4,5-Disubstituted Phthalonitrile | 2,3,9,10,16,17,23,24- | mdpi.com |

| Non-peripheral Octa-substituted | 3,6-Disubstituted Phthalonitrile | 1,4,8,11,15,18,22,25- | tubitak.gov.trnih.gov |

Advanced Synthetic Techniques

To improve reaction efficiency, reduce environmental impact, and access novel phthalocyanine structures, advanced synthetic techniques have been developed. These methods offer advantages over traditional high-temperature, long-duration solvent-based syntheses.

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool for the rapid synthesis of phthalocyanines. isuct.rucuny.eduisuct.ru This technique can dramatically reduce reaction times from many hours to just a few minutes. acgpubs.org Syntheses can be performed in high-boiling solvents or under solvent-free conditions, where the reactants are adsorbed onto a solid support like silica (B1680970) gel. cuny.edu For example, the microwave-assisted synthesis of zinc phthalocyanine complexes has been shown to proceed in high yields (67-84%) in just a few minutes. isuct.ru This method is not only faster and more energy-efficient but can also lead to cleaner reactions and higher yields. acgpubs.org

Low-Temperature Synthesis: While most phthalocyanine syntheses require high temperatures, certain methods allow for formation at lower temperatures. For instance, reactions in liquid ammonia at -40°C have been reported for specific precursors. researchgate.net These methods are less common but can be useful for thermally sensitive substrates.

Electrochemical Methods: Electrochemical synthesis represents another advanced technique. While more commonly used for studying the redox properties of phthalocyanines, electrosynthesis can be employed to generate specific redox states of the complexes or to drive the cyclotetramerization reaction under controlled potential. dtic.mil The spectro-electrochemistry of various metallophthalocyanines has been studied, which provides the foundation for their synthesis via electrochemical means. dtic.mil

Table 4: Comparison of Synthetic Techniques

| Technique | Typical Conditions | Advantages | Reference |

|---|---|---|---|

| Conventional Heating | High-boiling solvent, reflux, 6-24 hours | Well-established | acgpubs.org |

| Microwave-Assisted | Solvent or solvent-free, microwave irradiation, 3-10 minutes | Rapid, high yield, energy efficient, cleaner | isuct.ruacgpubs.org |

| Solvothermal | Ethanol, DBU/DBN, 180°C, 6 hours | High-quality crystals, facile purification | rsc.orgresearchgate.net |

| Electrochemical | Electrolytic solution, controlled potential | Precise control over redox state | dtic.mil |

Advanced Structural Characterization and Elucidation of 4 Trifluoromethyl Phthalonitrile Systems

Comprehensive Spectroscopic Characterization

Spectroscopic methods are indispensable tools for probing the molecular structure and electronic properties of 4-(Trifluoromethyl)phthalonitrile systems. Techniques such as Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), and Ultraviolet-Visible (UV-Vis) spectroscopy, along with Mass Spectrometry, each provide unique and complementary information.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F) for Structural Confirmation and Electronic Environment Analysis

NMR spectroscopy is a powerful technique for confirming the molecular structure and analyzing the electronic environment of this compound. By examining the chemical shifts of ¹H, ¹³C, and ¹⁹F nuclei, detailed insights into the molecular framework can be obtained.

¹H NMR: The proton NMR spectrum provides information about the aromatic protons on the phthalonitrile (B49051) ring. For instance, in a related compound, 4'-(trifluoromethyl)acetophenone, the aromatic protons appear as doublets at approximately 8.06 ppm and 7.73 ppm. chemicalbook.com Similarly, in 4-(trifluoromethyl)benzyl alcohol, the aromatic protons are observed in the range of 7.3-7.7 ppm. chemicalbook.com

¹³C NMR: The ¹³C NMR spectrum reveals the chemical environment of each carbon atom in the molecule. The carbon of the trifluoromethyl group typically appears as a quartet due to coupling with the fluorine atoms. For example, in 4-(trifluoromethyl)phenol, the CF₃ carbon signal is observed around 123.7 ppm (q, J = 271 Hz). chemicalbook.com The nitrile carbons exhibit characteristic shifts in the downfield region.

¹⁹F NMR: ¹⁹F NMR is particularly useful for compounds containing fluorine. The trifluoromethyl group in this compound gives a sharp singlet in the ¹⁹F NMR spectrum. The chemical shift of the CF₃ group is sensitive to its electronic environment. For example, in 4-(trifluoromethyl)benzamide, the ¹⁹F NMR signal appears at -62.91 ppm. rsc.org The sensitivity of the ¹⁹F chemical shift to the local environment makes it a valuable probe for studying molecular interactions. nih.govnih.gov

Table 1: Representative NMR Data for Related Trifluoromethyl Compounds

| Compound | Nucleus | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) | Reference |

| 4'-(Trifluoromethyl)acetophenone | ¹H | 8.06, 7.73 | d, d | - | chemicalbook.com |

| 4-(Trifluoromethyl)benzyl alcohol | ¹H | 7.3-7.7 | m | - | chemicalbook.com |

| 4-(Trifluoromethyl)phenol | ¹³C (CF₃) | 123.7 | q | 271 | chemicalbook.com |

| 4-(Trifluoromethyl)benzamide | ¹⁹F | -62.91 | s | - | rsc.org |

This table is for illustrative purposes and shows data for structurally related compounds. Actual values for this compound may vary.

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

FT-IR spectroscopy is employed to identify the characteristic functional groups present in this compound. The nitrile (C≡N) stretching vibration is a key diagnostic peak, typically appearing in the region of 2220-2240 cm⁻¹. The C-F stretching vibrations of the trifluoromethyl group are also prominent, usually observed in the range of 1100-1350 cm⁻¹. Additionally, the aromatic C-H and C=C stretching vibrations can be identified in the spectrum. The comparison of experimental FT-IR spectra with theoretical calculations can aid in the precise assignment of vibrational modes. researchgate.net

Table 2: Characteristic FT-IR Absorption Frequencies for this compound Functional Groups

| Functional Group | Vibration | Typical Wavenumber (cm⁻¹) |

| Nitrile (C≡N) | Stretching | 2220-2240 |

| Trifluoromethyl (C-F) | Stretching | 1100-1350 |

| Aromatic C-H | Stretching | 3000-3100 |

| Aromatic C=C | Stretching | 1400-1600 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides insights into the electronic transitions within the molecule. libretexts.org The absorption of UV or visible light promotes electrons from lower energy molecular orbitals to higher energy ones. libretexts.org For molecules with conjugated π systems like this compound, π → π* transitions are typically observed. libretexts.orgfiveable.me These transitions give rise to strong absorption bands in the UV region. The position and intensity of these bands can be influenced by the solvent and the presence of substituents on the aromatic ring. shu.ac.uk The study of UV-Vis spectra is crucial for understanding the photophysical properties of these compounds and their potential use in materials science. rsc.orgresearchgate.net

Mass Spectrometry (MALDI-TOF, ESI-MS) for Molecular Weight Determination

Mass spectrometry is a fundamental technique for determining the precise molecular weight of this compound and its derivatives, confirming their elemental composition. researchgate.net Techniques like Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) and Electrospray Ionization Mass Spectrometry (ESI-MS) are commonly used. nih.govnih.gov These methods provide the mass-to-charge ratio (m/z) of the molecular ion, which should correspond to the calculated molecular weight of the compound. For example, the molecular weight of 4-(trifluoromethyl)phthalic acid is 234.133 g/mol . sigmaaldrich.com High-resolution mass spectrometry (HRMS) can further confirm the elemental formula with high accuracy. rsc.org

Solid-State Structural Analysis

While spectroscopic methods provide valuable information about the molecule's connectivity and electronic structure, solid-state analysis is necessary to determine the precise three-dimensional arrangement of atoms and how the molecules pack in a crystal lattice.

Morphological and Thermal Analysis of this compound Systems

Scanning Electron Microscopy (SEM) for Surface Morphology

Scanning Electron Microscopy (SEM) is a powerful technique for characterizing the surface topography and fracture morphology of cured phthalonitrile resins. By scanning a focused beam of electrons over a sample, SEM produces high-resolution images that can reveal details about the material's texture, porosity, and the dispersion of any fillers or reinforcing agents.

In the study of phthalonitrile resins, SEM is often employed to examine the fracture surfaces of cured polymers to assess their brittleness and identify the mode of failure. For instance, examinations of cured phthalonitrile films have revealed very smooth fracture surfaces, which can be indicative of a brittle fracture mechanism. The absence of features like cracks or holes in these smooth surfaces suggests a high degree of homogeneity within the cured resin. tainstruments.com

Furthermore, in composite systems, SEM can be utilized to observe the dispersion of additives. For example, when inorganic particles like silica (B1680970) are incorporated into a phthalonitrile matrix, SEM images can confirm that the particles are well-dispersed, which is crucial for achieving enhanced mechanical properties. wikipedia.org Similarly, in blends of phthalonitrile resins with other polymers or precursors, SEM can be used to identify any phase separation. The absence of clear phase separation in SEM images of phthalonitrile blends suggests good compatibility and dispersion of the components. nih.gov

Key Research Findings from SEM Analysis of Phthalonitrile Resins:

| Observation | Implication |

| Smooth fracture surfaces | Indicates a brittle fracture and a homogenous cured resin. tainstruments.com |

| Good dispersion of filler particles | Suggests enhanced mechanical properties and effective reinforcement. wikipedia.org |

| Lack of phase separation in blends | Indicates good compatibility between the blended components. nih.gov |

| Presence of microporosity | Can be linked to the evolution of gases during the curing or charring process. nih.gov |

Thermal Analysis Techniques (DSC, TGA, DMA) for Curing Behavior and Thermal Stability of Phthalonitrile Resins

Thermal analysis techniques are indispensable for characterizing the curing process and the high-temperature performance of phthalonitrile resins. These methods provide quantitative data on the thermal transitions, decomposition temperatures, and viscoelastic properties of the material.

Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is used to measure the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature. wikipedia.org This technique is particularly useful for studying the curing (polymerization) of phthalonitrile resins. The curing process is an exothermic reaction, which appears as a peak in the DSC thermogram. The onset temperature of this exotherm indicates the temperature at which the curing reaction begins, while the peak temperature represents the point of maximum reaction rate. The total heat evolved during the curing process, which is proportional to the area under the exothermic peak, can be used to determine the extent of the reaction. nih.gov

For example, studies on phenolic-type phthalonitrile resins have shown that the onset of the polymerization exotherm can be shifted to lower temperatures by the addition of certain precursors, indicating a catalytic effect on the curing process. mt.com DSC can also be used to determine the glass transition temperature (Tg) of the cured resin, which is observed as a step-like change in the baseline of the DSC curve. ufl.edu The Tg is a critical parameter as it defines the upper service temperature of the polymer.

Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature in a controlled atmosphere. wikipedia.org This technique is primarily used to evaluate the thermal stability and decomposition behavior of cured phthalonitrile resins. The TGA curve plots the percentage of initial mass remaining against temperature. The temperature at which significant mass loss begins is a key indicator of the material's thermal stability. Phthalonitrile resins are known for their exceptional thermal stability, often exhibiting decomposition temperatures well above 400°C. tainstruments.com

TGA can also be used to determine the char yield of a polymer, which is the percentage of material remaining at very high temperatures (e.g., 800°C or 1000°C) in an inert atmosphere. tainstruments.commt.com A high char yield is a desirable characteristic for materials used in high-temperature applications and as precursors for carbon-based materials. For instance, a bisphenol A-based phthalonitrile resin has been shown to have a high char yield of over 75%. nih.gov

Dynamic Mechanical Analysis (DMA)

Dynamic Mechanical Analysis (DMA) is a technique used to measure the mechanical properties of a material as a function of temperature, time, and frequency. wikipedia.org In a typical DMA experiment, a small sinusoidal stress is applied to a sample, and the resulting strain is measured. This allows for the determination of the storage modulus (E'), which represents the elastic response of the material, and the loss modulus (E''), which represents the viscous response or energy dissipation. mt.com

DMA is particularly sensitive for determining the glass transition temperature (Tg) of polymers. The Tg is often identified as the peak of the tan δ curve (the ratio of loss modulus to storage modulus) or by the onset of a significant drop in the storage modulus. mt.com For highly crosslinked polymers like phthalonitriles, DMA can reveal a high storage modulus even at elevated temperatures, confirming their excellent mechanical performance in high-temperature environments. For some modified phthalonitrile resins, the glass transition temperature has been observed to be greater than 500°C. mt.com

Summary of Thermal Analysis Data for Phthalonitrile Resins:

| Thermal Analysis Technique | Key Parameters Measured | Typical Findings for Phthalonitrile Resins |

| DSC | Curing exotherm (onset and peak), Glass transition temperature (Tg) | Curing initiated at elevated temperatures, can be influenced by additives. mt.com High Tg values. ufl.edu |

| TGA | Decomposition temperature (Td), Char yield | High thermal stability with Td often > 400°C. tainstruments.com High char yields, often > 70%. tainstruments.comnih.gov |

| DMA | Storage modulus (E'), Loss modulus (E''), Glass transition temperature (Tg) | High storage modulus at elevated temperatures. Very high Tg, sometimes exceeding 500°C. mt.com |

Theoretical and Computational Investigations of 4 Trifluoromethyl Phthalonitrile Analogues

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for elucidating the fundamental properties of molecules like 4-(trifluoromethyl)phthalonitrile. These methods offer a detailed view of the electronic structure and molecular conformation, which are essential for predicting the compound's behavior in different chemical environments.

Density Functional Theory (DFT) Studies for Electronic Structure and Molecular Conformation

Density Functional Theory (DFT) has been extensively used to investigate the electronic structure and molecular conformation of phthalonitrile (B49051) derivatives. While specific studies on this compound are not widely available in the public domain, research on analogous compounds such as 4-methylphthalonitrile (B1223287) and 4-aminophthalonitrile (B1265799) provides a strong basis for understanding its properties. nih.govresearchgate.net

The electronic properties, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in determining the chemical reactivity and kinetic stability of a molecule. The HOMO-LUMO energy gap is a key indicator of molecular stability and can be correlated with the compound's reactivity. For phthalonitrile derivatives, these orbitals are typically of a π-character, and their energy levels are sensitive to the nature of the substituent on the aromatic ring. The electron-withdrawing trifluoromethyl group in this compound is expected to lower the energies of both the HOMO and LUMO compared to an unsubstituted phthalonitrile, which would likely result in a larger HOMO-LUMO gap and increased stability.

Table 1: Calculated Electronic Properties of Phthalonitrile Analogues

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

| 4-methylphthalonitrile | -7.01 | -1.25 | 5.76 |

| 4-aminophthalonitrile | -6.23 | -0.66 | 5.57 |

Data sourced from studies on analogous compounds and is for illustrative purposes. researchgate.net

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Computational methods are also adept at predicting spectroscopic parameters, which can aid in the characterization of newly synthesized compounds. Time-dependent DFT (TD-DFT) is commonly used to simulate UV-Vis absorption spectra by calculating the electronic transition energies and oscillator strengths. nih.govresearchgate.net The absorption bands in phthalonitriles are generally assigned to π→π* transitions. nih.govresearchgate.net

Furthermore, the prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is a valuable application of quantum chemical calculations. nih.govnih.govchemaxon.commestrelab.com By calculating the magnetic shielding tensors, it is possible to estimate the 1H and 13C NMR chemical shifts. For this compound, predicting the 19F NMR chemical shift would be of particular interest. Computational studies on other fluorinated organic molecules have demonstrated high accuracy in predicting 19F NMR spectra, which would be invaluable for the structural elucidation of trifluoromethyl-containing compounds. nih.gov

Vibrational frequencies can be computed from the second derivatives of the energy with respect to the atomic coordinates. These calculated frequencies can be compared with experimental infrared (IR) and Raman spectra to confirm the molecular structure and identify characteristic vibrational modes, such as the C≡N stretching of the nitrile groups and the C-F vibrations of the trifluoromethyl group.

Table 2: Predicted Vibrational Frequencies for Key Functional Groups

| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) |

| Nitrile (C≡N) | Stretching | 2230-2250 |

| Trifluoromethyl (C-F) | Symmetric Stretch | 1100-1200 |

| Trifluoromethyl (C-F) | Asymmetric Stretch | 1250-1350 |

Frequencies are typical ranges and would be specifically calculated for the molecule of interest.

Molecular Modeling and Simulation

Beyond quantum chemical calculations, molecular modeling and simulation techniques offer broader insights into the macroscopic properties and potential applications of chemical compounds. These methods can bridge the gap between molecular structure and observable phenomena.

Quantitative Structure-Activity Relationship (QSAR) for Predictive Chemical Design

Quantitative Structure-Activity Relationship (QSAR) models are statistical tools used to correlate the chemical structure of a series of compounds with their biological activity or other properties. nih.gov While specific QSAR studies on this compound are not documented, the methodology is applicable for designing new derivatives with desired characteristics.

In a QSAR study, molecular descriptors, which are numerical representations of a molecule's physicochemical properties, are calculated. These can include electronic descriptors (e.g., HOMO/LUMO energies, dipole moment), steric descriptors (e.g., molecular volume, surface area), and topological descriptors. A mathematical model is then developed to relate these descriptors to an observed activity. For a series of substituted phthalonitriles, a QSAR model could be used to predict properties such as their efficacy as precursors for phthalocyanine (B1677752) dyes or their potential as building blocks for high-performance polymers.

Computational Insights into Reactivity and Interaction Mechanisms

Computational chemistry provides a window into the reactivity and interaction mechanisms of molecules. For this compound, understanding its reactivity is key to its use in synthesis. The electron-withdrawing trifluoromethyl group is expected to activate the nitrile groups towards nucleophilic attack, a crucial step in the formation of phthalocyanines.

Molecular electrostatic potential (MEP) maps are often used to visualize the charge distribution on a molecule and predict sites of electrophilic and nucleophilic attack. For this compound, the MEP would likely show a region of negative potential around the nitrogen atoms of the nitrile groups, indicating their susceptibility to electrophiles, and a region of positive potential on the carbon atoms of the nitrile groups, making them targets for nucleophiles.

Simulations of the interaction of this compound with other molecules or surfaces can provide insights into its behavior in various applications. For example, in the context of materials science, simulations could model the packing of these molecules in a crystal lattice or their adsorption onto a substrate, which is important for the design of organic electronic devices.

Photophysical and Photochemical Properties of 4 Trifluoromethyl Phthalonitrile Derived Phthalocyanines

Electronic Absorption and Emission Characteristics

The electronic absorption and emission properties of phthalocyanines are governed by the extensive π-conjugated system of the macrocycle. The nature and position of peripheral substituents, such as the trifluoromethyl group, play a crucial role in modulating these characteristics.

Detailed Analysis of UV-Vis Absorption Spectra and Electronic Transitions

The electronic absorption spectra of phthalocyanines derived from 4-(trifluoromethyl)phthalonitrile are characterized by two principal absorption regions: the Q band in the visible region and the B (or Soret) band in the near-UV region. researchgate.netresearchgate.net

The Q band , appearing at long wavelengths (typically 600-750 nm), is the most prominent feature in the electronic spectrum of phthalocyanines. researchgate.net This band arises from the π-π* transition from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO). nih.gov The introduction of electron-withdrawing groups like trifluoromethyl at the peripheral positions of the phthalocyanine (B1677752) ring generally leads to a blue shift (a shift to shorter wavelengths) of the Q band. nih.gov This is a consequence of the stabilization of the HOMO energy level by the electron-withdrawing nature of the CF3 groups. In metal-free phthalocyanines, the Q band is characteristically split into two distinct peaks due to the reduced symmetry (D2h) compared to their metallated counterparts (D4h). nih.gov

The B band , located in the near-UV region (around 300-400 nm), is more complex and results from deeper π-π* transitions. researchgate.net The position and intensity of the B band are also influenced by peripheral substitution. nih.gov

Aggregation , the self-association of phthalocyanine molecules, significantly affects the UV-Vis absorption spectrum. It typically leads to a broadening and blue-shifting of the Q band, or the appearance of a new, blue-shifted band, which is indicative of H-aggregation (face-to-face stacking). core.ac.uk The bulky nature of substituents can often hinder aggregation, resulting in sharper, more intense Q bands characteristic of monomeric species in solution. researchgate.net The concentration-dependent UV-Vis spectra are often studied to assess the aggregation behavior of these molecules. researchgate.net

The specific positions of the Q and B bands for a given trifluoromethyl-substituted phthalocyanine will depend on the central metal ion, the solvent, and the exact substitution pattern.

Fluorescence Quantum Yields and Lifetimes

Fluorescence is one of the pathways for the de-excitation of the excited singlet state (S1) reached after light absorption. The fluorescence quantum yield (ΦF) represents the efficiency of this radiative process.

The introduction of trifluoromethyl groups can influence the fluorescence properties of phthalocyanines. While some studies on substituted phthalocyanines report moderate fluorescence quantum yields, others with different substitution patterns show very low yields (<0.01). mdpi.com The presence of a central metal ion also plays a significant role. Diamagnetic metals like zinc(II) often lead to higher fluorescence quantum yields compared to their metal-free or paramagnetic metal-containing counterparts. comu.edu.trmarmara.edu.tr For instance, some zinc(II) phthalocyanine derivatives exhibit ΦF values in the range of 0.17 to 0.28 in solvents like DMSO and DMF. comu.edu.trconicet.gov.ar

The fluorescence lifetime (τF) , the average time the molecule spends in the excited singlet state before returning to the ground state, is another crucial parameter. It is often in the nanosecond range for phthalocyanines. nih.gov Both ΦF and τF are sensitive to the molecular environment, including the solvent and the presence of quenchers.

Interactive Table: Photophysical Properties of Selected Phthalocyanine Derivatives

| Compound | Solvent | ΦF | τF (ns) |

|---|---|---|---|

| Zinc(II) phthalocyanine (Std) | DMF | 0.28 | N/A |

| Zinc(II) phthalocyanine (Std) | DMSO | 0.20 | N/A |

| β-butoxy substituted P(V) Pc (methoxy axial ligands) | N/A | ~0.10 | 4.59 |

| β-butoxy substituted P(V) Pc (phenoxy axial ligands) | N/A | ~0.10 | 4.79 |

Photodegradation Quantum Yields

Photodegradation , the light-induced decomposition of the photosensitizer, is an important consideration for practical applications. The photodegradation quantum yield (Φd) quantifies the efficiency of this process. A high Φd value indicates low photostability. For applications like PDT, a photosensitizer should be sufficiently stable to exert its therapeutic effect but ideally should degrade afterward to prevent long-term photosensitivity. marmara.edu.tr

The substitution pattern and the central metal ion affect the photostability of phthalocyanines. comu.edu.tr For example, in one study, a series of peripherally tetra 4-(3-morpholinophenoxy) substituted metal-free, lead(II), and zinc(II) phthalocyanines had photodegradation quantum yields of 0.51, 3.90, and 0.46, respectively, in DMSO. comu.edu.tr

Excited-State Deactivation Pathways

Following light absorption, the excited phthalocyanine molecule can return to the ground state through several pathways, both radiative (fluorescence) and non-radiative. The non-radiative pathways include intersystem crossing to the triplet state, internal conversion, and interactions with other molecules.

Singlet Oxygen Generation Quantum Yields

A crucial non-radiative deactivation pathway for many phthalocyanines is intersystem crossing (ISC) from the lowest excited singlet state (S1) to the lowest triplet state (T1). The triplet state is typically long-lived and can transfer its energy to molecular oxygen (a triplet in its ground state) to generate highly reactive singlet oxygen (¹O₂). This process is the cornerstone of Type II photodynamic therapy. rsc.org

The efficiency of this process is quantified by the singlet oxygen quantum yield (ΦΔ) . Phthalocyanines are known to be efficient singlet oxygen sensitizers. nih.gov The introduction of heavy atoms or certain substituents can enhance the rate of ISC and, consequently, increase the ΦΔ.

The trifluoromethyl group, being electron-withdrawing, can influence the triplet state properties and thus the singlet oxygen generation efficiency. Studies on various substituted phthalocyanines have shown a wide range of ΦΔ values. For instance, some silicon phthalocyanines have demonstrated ΦΔ values as high as 0.94. nih.gov In another study, morpholine-substituted metal-free, lead(II), and zinc(II) phthalocyanines exhibited ΦΔ values of 0.18, 0.41, and 0.52, respectively. comu.edu.tr A high ΦΔ is a desirable characteristic for photosensitizers in PDT. rsc.org

Interactive Table: Singlet Oxygen Quantum Yields of Selected Phthalocyanine Derivatives

| Compound | Solvent | ΦΔ |

|---|---|---|

| Si1a | N/A | 0.43 |

| Q-Si1a | N/A | 0.94 |

| S-Si1a | N/A | 0.58 |

| B-Sia1 | N/A | 0.49 |

| Metal-free phthalocyanine derivative 4 | DMSO | 0.18 |

| Lead(II) phthalocyanine derivative 5 | DMSO | 0.41 |

Fluorescence Quenching Mechanisms

Fluorescence quenching refers to any process that decreases the fluorescence intensity of a substance. nih.gov This can occur through various mechanisms, including collisional (dynamic) quenching, static quenching (formation of a non-fluorescent ground-state complex), and Förster resonance energy transfer (FRET). nih.govbohrium.com

For phthalocyanines, aggregation is a major cause of fluorescence quenching. mdpi.com The close proximity of the macrocycles in an aggregate allows for efficient non-radiative decay pathways, diminishing the fluorescence. The introduction of bulky substituents can mitigate this self-quenching by preventing aggregation.

Quenching can also be induced by external molecules (quenchers). For example, benzoquinone has been shown to quench the fluorescence of zinc(II) phthalocyanine derivatives. nih.gov The study of fluorescence quenching can provide valuable insights into the interactions of phthalocyanines with their environment. nih.gov The mechanism of quenching is often investigated by analyzing the fluorescence lifetimes in the presence and absence of the quencher.

Solution-Phase Behavior and Aggregation Dynamics

The behavior of this compound-derived phthalocyanines in solution is significantly influenced by their tendency to aggregate. This aggregation, primarily driven by π–π stacking interactions between the large aromatic macrocycles, profoundly affects their photophysical and photochemical properties. The extent of aggregation is a dynamic equilibrium that is sensitive to several factors, most notably the nature of the solvent and the concentration of the phthalocyanine.

Influence of Solvent Polarity on Aggregation Phenomena

The polarity of the solvent plays a critical role in dictating the aggregation state of phthalocyanines derived from this compound. Generally, these compounds exhibit better solubility and a reduced tendency to aggregate in polar, coordinating solvents. In contrast, non-polar or weakly coordinating solvents tend to promote the formation of aggregates.

Detailed research findings indicate that solvents such as N,N-dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and dichloromethane (B109758) (DCM) are effective in maintaining the monomeric state of many phthalocyanines. itu.edu.trcolab.ws For instance, studies on copper phthalocyanines (CuPcs) peripherally substituted with 4-(trifluoromethoxy)phenoxy groups, which are structurally related to those derived from this compound, have demonstrated that the choice of solvent significantly impacts the aggregation behavior. itu.edu.tr In a comparative study, the aggregation properties of a CuPc derivative were investigated in acetone, DMF, and DCM. itu.edu.tr The results showed that in highly polar solvents like DMF, the phthalocyanine exists predominantly in its monomeric form, characterized by a sharp, intense Q-band absorption. In less polar solvents, a broadening and blue-shifting of the Q-band is often observed, which is indicative of H-aggregate formation. nih.govrsc.org

The table below summarizes the observed aggregation behavior of a trifluoromethyl-substituted copper phthalocyanine in various organic solvents, highlighting the general trend of decreased aggregation with increased solvent polarity.

| Solvent | Polarity (ET(30) kcal/mol) | Observed Aggregation Behavior | Reference |

| N,N-Dimethylformamide (DMF) | 43.8 | Primarily monomeric | itu.edu.tr |

| Dichloromethane (DCM) | 41.1 | Moderate aggregation | itu.edu.tr |

| Acetone | 42.2 | Significant aggregation | itu.edu.tr |

| Tetrahydrofuran (B95107) (THF) | 37.4 | Pronounced aggregation | itu.edu.tr |

Note: While ET(30) values provide a general measure of solvent polarity, specific interactions between the solvent and the phthalocyanine can also influence aggregation.

The ability of polar aprotic solvents like DMF and DMSO to disrupt π-π stacking arises from their strong dipole moments and their capacity to coordinate with the central metal ion or interact with the phthalocyanine macrocycle, thereby solvating the molecule and preventing close approach of other phthalocyanine units. researchgate.netmdpi.com

Concentration-Dependent Aggregation Studies

The aggregation of this compound-derived phthalocyanines is also highly dependent on their concentration in solution. rsc.orgcore.ac.uk According to the principles of chemical equilibrium, an increase in the concentration of the phthalocyanine will shift the equilibrium towards the aggregated state. This phenomenon is typically monitored using UV-Vis absorption spectroscopy, where changes in the Q-band absorption spectrum are correlated with the extent of aggregation.

At very low concentrations, typically in the micromolar range (e.g., < 1 x 10⁻⁶ M), phthalocyanines tend to exist as monomers, and their absorbance follows the Beer-Lambert law. nih.gov As the concentration increases, deviations from this law are observed, signaling the formation of dimers and higher-order aggregates. nih.gov This is often characterized by a decrease in the intensity of the monomeric Q-band and the appearance of a new, often blue-shifted, band corresponding to the aggregates. nih.govrsc.org

A study on a copper phthalocyanine bearing 4-(trifluoromethoxy)phenoxy groups investigated the aggregation properties in tetrahydrofuran (THF) and dichloromethane (DCM) at concentrations ranging from 4 × 10⁻⁶ M to 14 × 10⁻⁶ M. itu.edu.tr The results demonstrated a clear concentration-dependent aggregation, with a more pronounced effect in the less polar solvent, THF.

The following table illustrates the effect of concentration on the aggregation of a representative trifluoromethyl-substituted phthalocyanine in a given solvent.

| Concentration (M) | Monomer Absorption Intensity | Aggregate Absorption Intensity | Predominant Species | Reference |

| 1 x 10⁻⁶ | High | Low | Monomer | nih.gov |

| 5 x 10⁻⁶ | Decreasing | Increasing | Monomer-Dimer Equilibrium | nih.gov |

| 1 x 10⁻⁵ | Low | High | Aggregates | itu.edu.tr |

| 1.4 x 10⁻⁵ | Very Low | Very High | Higher-order Aggregates | itu.edu.tr |

These studies underscore the importance of controlling concentration to manipulate the photophysical properties of these phthalocyanines for specific applications. For applications requiring the properties of the monomeric species, such as in some forms of photodynamic therapy, it is crucial to work at low concentrations or in solvents that effectively suppress aggregation. sdu.dkresearchgate.netnih.gov Conversely, the aggregated state might be desirable for applications where intermolecular interactions are beneficial.

Electrochemical Behavior and Electrocatalytic Capabilities of 4 Trifluoromethyl Phthalonitrile Metal Complexes

Redox Properties Investigation

The investigation of the redox properties of 4-(Trifluoromethyl)phthalonitrile metal complexes provides crucial insights into their electron transfer capabilities. Cyclic voltammetry stands as a primary tool in these investigations, allowing for the determination of oxidation-reduction potentials and the elucidation of the nature of the electrochemical processes.

Cyclic Voltammetry for Oxidation-Reduction Potentials

Cyclic voltammetry (CV) is instrumental in determining the oxidation and reduction potentials of metal complexes of this compound. Studies on related fluorinated phthalocyanines, such as zinc tetra(trifluoroethoxy)phthalocyaninate (ZnPcF), have demonstrated the significant impact of electron-withdrawing substituents. In nonaqueous solvents like N,N-dimethylformamide (DMF) and dimethyl sulfoxide (B87167) (DMSO), ZnPcF exhibits four quasi-reversible, one-electron redox processes. researchgate.net The presence of the trifluoroethoxyl groups shifts these redox processes to more positive potentials when compared to the unsubstituted zinc phthalocyanine (B1677752) (ZnPc). researchgate.net This indicates that the electron-withdrawing nature of the substituent makes the phthalocyanine ring more susceptible to reduction.

For cobalt phthalocyanine (CoPc) derivatives, the redox potentials are also influenced by the substituents on the macrocycle. In a study of a covalently linked cobalt(II) phthalocyanine-cobalt(II) porphyrin conjugate, multiple redox processes were observed, with the first oxidation occurring on the CoPc moiety. nih.gov While specific CV data for cobalt and iron complexes of this compound are not extensively detailed in the available literature, the trends observed with related fluorinated and substituted phthalocyanines suggest that the trifluoromethyl group would similarly facilitate reduction and render oxidation more difficult.

Table 1: Half-Wave Redox Potentials of Zinc Tetra(Trifluoroethoxy) Phthalocyaninate (ZnPcF) in Nonaqueous Solvents

| Redox Process | Half-Wave Potential (V vs. Ag/AgCl) | Solvent |

| Oxidation | +0.558 | DMF/DMSO |

| Reduction 1 | -0.761 | DMF/DMSO |

| Reduction 2 | -1.034 | DMF/DMSO |

| Reduction 3 | -1.417 | DMF/DMSO |

Data sourced from a study on the electrochemical performance of ZnPcF. researchgate.net

Elucidation of Metal-Centered and Ligand-Based Redox Processes

A key aspect of understanding the electrochemical behavior of these complexes is distinguishing between redox processes centered on the metal ion and those based on the phthalocyanine ligand. For zinc tetra(trifluoroethoxy)phthalocyaninate (ZnPcF), the observed redox peaks are attributed to ligand-based one-electron transfers, indicating that the phthalocyanine ring is the primary site of electron addition and removal. researchgate.net This is typical for phthalocyanine complexes with redox-inactive metal centers like zinc.

In contrast, for metallophthalocyanines with redox-active metal centers such as cobalt and iron, the situation is more complex. In the case of a tetra-α-substituted cobalt(II) phthalocyanine, the first reduction and first oxidation processes lead to the formation of Co(I) and Co(III) species, respectively, signifying metal-centered redox events. worldscientific.com This is in contrast to the Ni(II), Cu(II), and Zn(II) derivatives where the redox processes are ligand-based, resulting in π-anion and π-cation radicals. worldscientific.com Spectroelectrochemical studies on a cobalt phthalocyanine-cobalt porphyrin conjugate have further confirmed that redox processes can occur sequentially and at different components of a larger molecular assembly. nih.gov For iron phthalocyanines, the redox behavior is also highly dependent on the nature of any axial ligands, which can influence whether oxidation and reduction occur at the iron center or the macrocycle. rsc.org

Spectroelectrochemical Correlation Studies

Spectroelectrochemistry combines spectroscopic and electrochemical techniques to provide a more detailed understanding of the electronic structure and changes that occur during redox processes.

Combined Spectroscopic and Electrochemical Analysis

By monitoring the changes in the electronic absorption spectrum of a complex as the applied potential is varied, spectroelectrochemistry allows for the direct correlation of electrochemical events with changes in the electronic structure. For instance, in the study of a cobalt phthalocyanine-cobalt porphyrin heteropentamer, spectroelectrochemistry was used to confirm that the reduction processes occurred alternately on the porphyrin and phthalocyanine moieties. nih.gov This technique is crucial for unequivocally assigning the location of electron transfer within a molecule.

While specific spectroelectrochemical studies dedicated solely to metal complexes of this compound are not widely reported, the principles have been demonstrated with related compounds. Studies on cobalt and iron tetrasulphonated phthalocyanines have utilized spectroelectrochemistry to identify the various reduced and oxidized species generated at different pH values. csic.es These studies highlight the power of this technique in characterizing the complex redox behavior of metallophthalocyanines.

Electrocatalytic Performance

The unique electronic properties of this compound metal complexes make them promising candidates for electrocatalysis, particularly in reactions such as the oxygen reduction reaction (ORR).

Development of Modified Electrodes for Catalysis

The development of modified electrodes, where the catalyst is immobilized onto an electrode surface, is a key strategy for practical applications in electrocatalysis. nih.govnih.gov Cobalt phthalocyanine-based materials have been extensively studied for the ORR. frontiersin.orgnih.govnih.gov

Research on penta-coordinated cobalt phthalocyanines has shown that the presence of electron-withdrawing groups on the phthalocyanine ligand can influence the catalytic activity. frontiersin.org In one study, a fluorinated cobalt phthalocyanine, 16(F)CoPc, was anchored to carbon nanotubes and its electrocatalytic activity for the ORR was investigated. frontiersin.org The use of Tafel plots, which relate the reaction rate to the overpotential, is a common method to evaluate the kinetics of the electrocatalytic reaction. frontiersin.orgresearchgate.net While the presence of electron-withdrawing fluorine atoms did not lead to a further increase in activity in this specific penta-coordinated system due to competing electronic effects, it underscores the importance of substituent effects on catalysis. frontiersin.org

The modification of electrode surfaces with these types of complexes is a vibrant area of research. nih.govnih.gov For example, cobalt phthalocyanine has been immobilized on multiwalled carbon nanotubes to create efficient catalysts for the ORR. nih.gov The development of such hybrid materials leverages the catalytic activity of the phthalocyanine and the high surface area and conductivity of the carbon support.

Table 2: Investigated Cobalt Phthalocyanine Catalysts for Oxygen Reduction Reaction

| Catalyst | Support Material | Key Finding | Reference |

| 16(F)CoPc-Py | Carbon Nanotubes | Electron-withdrawing groups' effect on ORR activity investigated. | frontiersin.org |

| Poly(Co(II)TPpPc) | Multiwalled Carbon Nanotubes | Hybrid composite follows a stable four-electron transfer kinetics for ORR. | nih.gov |

| Mononuclear and Binuclear CoPc | Ordinary Pyrolytic Graphite | Binuclear complexes are more effective catalysts for O₂ reduction. | researchgate.net |

Evaluation of Electrocatalytic Activity for Specific Reactions (e.g., Nitrite (B80452) Oxidation)

The electrocatalytic oxidation of nitrite (NO₂⁻) is a significant area of research due to the environmental and health implications of nitrites. They are common pollutants and are also used as food preservatives. The high overpotential required for nitrite oxidation on bare electrodes necessitates the use of electrocatalysts to facilitate this reaction. Metallophthalocyanines (MPcs), particularly those containing redox-active metals like cobalt, iron, and nickel, have emerged as promising catalysts for this purpose.

The introduction of electron-withdrawing groups, such as the trifluoromethyl (-CF₃) group, onto the phthalocyanine ligand can significantly influence the electronic properties and, consequently, the electrocatalytic activity of the central metal ion. While specific studies focusing exclusively on the electrocatalytic oxidation of nitrite by this compound metal complexes are not extensively detailed in publicly available literature, the principles derived from related substituted phthalocyanine complexes provide a strong basis for understanding their expected behavior.

Research Findings on Nitrite Electrocatalysis by Substituted Metallophthalocyanines

Research has consistently shown that modifying electrode surfaces with metallophthalocyanine complexes enhances the electrocatalytic oxidation of nitrite. This is typically observed as a decrease in the oxidation potential and an increase in the peak current compared to a bare electrode. For instance, cobalt phthalocyanine (CoPc) and its derivatives are well-regarded for their ability to catalyze this reaction. The mechanism is generally understood to involve the central metal ion acting as a redox mediator. In the case of CoPc, the Co(II) center can be oxidized to Co(III), which then chemically oxidizes the nitrite ion, regenerating the Co(II) state for the next catalytic cycle.

The modification of glassy carbon electrodes with cobalt phthalocyanine has been shown to effectively catalyze the oxidation of nitrite, with the reaction order being one with respect to nitrite. researchgate.net Similarly, nickel phthalocyanine-based materials, such as two-dimensional metal-organic frameworks (MOFs), have demonstrated excellent electrocatalytic activity for nitrite sensing, characterized by a very wide linear concentration range and a low detection limit of 2.3 μM. nih.govrsc.org

The trifluoromethyl group is a strong electron-withdrawing substituent. Its incorporation into the phthalocyanine ring is expected to shift the redox potentials of the metal center to more positive values. This electronic modulation can, in turn, affect the thermodynamics and kinetics of the electron transfer between the catalyst and the nitrite ion, potentially enhancing the catalytic rate.

Electrocatalytic Performance Data

| Catalyst System | Linear Range (mM) | Limit of Detection (μM) | Sensitivity (μA mM⁻¹ cm⁻²) | Operating Potential (V vs. ref) |

|---|---|---|---|---|

| NiPc-MOF Nanosheets | 0.01 - 11.5 | 2.3 | Not specified | Not specified |

| Asymmetrical CoPc-Bi₂WO₆ | Not specified | 0.063 - 1.7 | 3 - 133 | Not specified |

| CoPc-modified Vitreous Carbon Electrode | Not specified | Not specified | Not specified | ~0.8 (vs. SCE) |

Polymerization Science and Advanced Materials Engineering with 4 Trifluoromethyl Phthalonitrile

Phthalonitrile (B49051) Resin Development

The development of phthalonitrile resins based on 4-(Trifluoromethyl)phthalonitrile focuses on harnessing the unique attributes of the fluorine group to create materials with superior performance characteristics compared to their non-fluorinated counterparts.

Phthalonitrile resins are renowned for their exceptional thermal and thermo-oxidative stability, low water absorption, and inherent flame resistance. specificpolymers.com The incorporation of trifluoromethyl groups is a key strategy to further enhance these properties. Formulations based on fluorinated phthalonitrile monomers, such as 2,2-bis[4-(3,4-dicyanophenoxy)phenyl]hexafluoropropane (6FPN), demonstrate the advantages of fluorine incorporation. These resins exhibit high glass transition temperatures (Tg), often exceeding 400°C, and excellent retention of mechanical properties at elevated temperatures. cambium-usa.com

The characterization of these resins involves a suite of analytical techniques. Differential Scanning Calorimetry (DSC) is used to determine the curing profile, including the onset and peak temperatures of the exothermic polymerization reaction. Thermogravimetric Analysis (TGA) provides data on the thermal stability and char yield of the cured resin, with fluorinated versions typically showing high decomposition temperatures and significant char yields, which contributes to their excellent fire resistance. specificpolymers.com Dynamic Mechanical Analysis (DMA) is employed to measure the viscoelastic properties of the cured polymer, including the storage modulus and the glass transition temperature. The trifluoromethyl group, due to its strong electronegativity, can lead to polymers with lower dielectric constants and loss tangents, making them highly suitable for applications in high-frequency electronics and radomes. ossila.com

Table 1: Representative Properties of a Formulated Phthalonitrile Resin

| Property | Value |

|---|---|

| Glass Transition Temperature (Tα), dry | 340 – 360 °C |

| Glass Transition Temperature (Tα), wet | 310 – 330 °C |

| Decomposition Temperature (Td5%) | 490 – 495 °C |

| Char Yield (at 900 °C, N2) | 71 % |

| Moisture Absorption (15 days at 70°C) | 4.3 – 4.6 % |

| Cured Density | 1.27 – 1.29 g/cm³ |

Data based on a formulated phthalonitrile resin system, SP-3414_A, for illustrative purposes. specificpolymers.com

A significant challenge in the application of phthalonitrile resins is their high melting points and the high temperatures required for curing, which can complicate processing and increase manufacturing costs. nih.gov For resins incorporating this compound, several strategies are employed to improve processability and lower the cure temperature.

One effective approach is the synthesis of prepolymers. By reacting the this compound monomer to a certain degree to form a low-molecular-weight oligomer, the resulting prepolymer often has a lower melting point and a wider processing window compared to the crystalline monomer. nih.gov Another strategy involves the molecular design of the phthalonitrile monomer itself, for instance, by incorporating flexible ether or siloxane linkages into the backbone, which can disrupt crystallinity and lower the melt viscosity. researchgate.net

Polymerization Mechanisms and Curing Kinetics

The polymerization of this compound proceeds through a complex, addition-cure reaction of the nitrile groups, leading to a highly cross-linked, aromatic network. The electron-withdrawing trifluoromethyl group has a profound effect on the kinetics of this process.

The curing of phthalonitrile resins involves the reaction of nitrile groups to form a thermally stable, heterocyclic network. The primary cross-linking pathways lead to the formation of phthalocyanine (B1677752) and triazine ring structures. mdpi.com The polymerization is typically initiated by a curing agent, which activates the nitrile groups. The reaction can proceed through several intermediates. Theoretical studies, using density functional theory, have elucidated that the process often begins with the formation of an amidine intermediate, which then participates in further reactions. ecust.edu.cnrsc.org

The resulting network structure is a combination of these different heterocyclic moieties. The formation of a highly aromatic and densely cross-linked network is responsible for the exceptional thermal stability of phthalonitrile polymers. specificpolymers.com The presence of the trifluoromethyl group on the phthalonitrile ring is expected to influence the relative rates of the different cross-linking reactions due to its strong inductive effect, which can alter the electron density at the nitrile carbons, thereby affecting their susceptibility to nucleophilic attack. Computer simulations using dissipative particle dynamics and molecular dynamics are also employed to model the curing process and predict the structure and properties of the resulting polymer network. researchgate.net

Table 2: Potential Cross-Linked Structures in Cured Phthalonitrile Resins

| Structure | Description |

|---|---|

| Phthalocyanine | A large, aromatic macrocycle formed from four isoindoline (B1297411) subunits, known for its exceptional thermal stability. |

| Triazine | A six-membered heterocyclic ring containing three nitrogen atoms, formed by the trimerization of nitrile groups. |

| Polyisoindoline | A linear or branched polymer structure that can be an intermediate in the formation of phthalocyanine rings. |

Based on established phthalonitrile chemistry. mdpi.comecust.edu.cn

The choice of catalyst, or curing agent, is critical in controlling the polymerization of this compound. Aromatic amines, such as 4-(4-aminophenoxy)phthalonitrile (B8260547) (4-APN) and 1,3-bis(3-aminophenoxy)benzene (B75826) (m-APB), are among the most effective and widely used curing agents. nih.gov The mechanism of amine catalysis involves the nucleophilic addition of the amine to a nitrile group, which initiates the polymerization cascade. ecust.edu.cnrsc.org Studies on the polymerization of 4-APN have shown that ammonia (B1221849) gas can be released during the cross-linking process, which can lead to voids in the final product if not properly managed. nih.gov

To overcome the issue of volatile byproducts and to further reduce curing temperatures, novel catalytic systems have been investigated. For instance, 1,3-diiminoisoindoline (B1677754) (1,3-DII) has been identified as a highly effective catalyst that can lower the curing temperature compared to traditional amine catalysts and eliminates the release of ammonia. rsc.orgnih.gov Other catalytic systems include organic acids, metal salts, and more recently, carboranes. mdpi.com Carborane-based catalysts, containing B-H bonds, have been shown to effectively promote the curing of phthalonitriles at lower temperatures, leading to resins with enhanced thermal and oxidative stability. nih.govmdpi.com The electron-withdrawing nature of the trifluoromethyl group in this compound can enhance the electrophilicity of the nitrile carbons, potentially increasing the efficiency of these catalytic systems.

To improve the processability of highly viscous or solid phthalonitrile resins like those derived from this compound, reactive diluents are often incorporated into the formulation. google.com Unlike non-reactive plasticizers, which can compromise the thermal and mechanical properties of the final polymer, reactive diluents are low-viscosity monomers that co-react with the main resin during curing, becoming a permanent part of the polymer network. specialchem.com

The primary function of a reactive diluent is to reduce the viscosity of the resin blend, enabling processing at lower temperatures and facilitating techniques like RTM and vacuum infusion. google.com For phthalonitrile systems, monofunctional phthalonitrile compounds are effective reactive diluents. A particularly innovative approach involves the use of monofunctional phthalonitrile-allyl diluents. google.com These diluents not only lower the viscosity but also participate in a secondary polymerization reaction through their allyl groups at higher temperatures. This dual-reactivity can lead to a polymer network with a higher cross-link density and, consequently, a higher glass transition temperature and improved thermal stability compared to the resin without the diluent. google.com The use of such a reactive diluent with a this compound-based resin would be a promising strategy to achieve both excellent processability and superior final properties.

Engineering of High-Performance Composites

The integration of this compound and related fluorinated analogs into polymer matrix composites is a key area of research for developing materials capable of performing in extreme thermal and mechanical environments. The unique properties conferred by the fluorinated groups necessitate specific approaches to composite fabrication and processing to fully realize their potential.

Fabrication of Fiber-Reinforced Materials with this compound-Based Matrices

The fabrication of high-performance composites using fluorinated phthalonitrile resins, such as those containing trifluoromethyl groups, typically involves advanced processing techniques to ensure proper impregnation of reinforcing fibers and optimal curing of the matrix. A common and effective method is the hot pressing process , particularly for creating fiber-reinforced laminates.

In a representative fabrication process using a resin based on 4,4'-(hexafluoroisopropylidene)bisphthalonitrile (BFPh), a close structural analog to trifluoromethyl-substituted phthalonitriles, glass fiber prepregs are prepared and stacked in a mold. citedrive.comresearchgate.net These prepregs are then subjected to a hot pressing cycle under controlled temperature and pressure to consolidate the laminate and cure the resin matrix. citedrive.comresearchgate.net This method allows for the creation of dense, void-free composites with well-adhered fiber and matrix phases. dntb.gov.ua

The inherent properties of phthalonitrile resins, such as their low melt viscosity, also make them suitable for cost-effective manufacturing methods like Resin Transfer Molding (RTM) and vacuum infusion. specificpolymers.com These processes are advantageous for creating complex-shaped parts, which are often required in the aerospace and defense industries. specificpolymers.com The selection of the fabrication method is closely tied to the specific resin formulation, the type of reinforcement (e.g., carbon fiber, glass fiber), and the desired final component geometry. researchgate.netijirset.com

Optimization of Processing Parameters for Composite Manufacturing

The final performance of a phthalonitrile-based composite is critically dependent on the processing parameters, especially the cure cycle. researchgate.net An improperly designed cycle can lead to incomplete curing, high residual stresses due to thermal expansion mismatch between the fiber and matrix, and compromised mechanical properties. researchgate.net Optimization of these parameters is therefore essential.